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molecular formula C15H21NO4 B017452 (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine CAS No. 122076-80-6

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine

Cat. No. B017452
M. Wt: 279.33 g/mol
InChI Key: CEIWXEQZZZHLDM-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH2:6][C:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14])[NH:15][CH:16]([CH3:17])[C:18](=[O:19])[OH:20])=[O:21].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26]>>[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH2:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[NH:15][CH:16]([CH3:17])[C:18](=[O:19])[OH:20])=[O:21]

Inputs

Step One
Name
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(=O)(O)O

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C(CCc1ccccc1)NC(C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH2:6][C:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14])[NH:15][CH:16]([CH3:17])[C:18](=[O:19])[OH:20])=[O:21].[S:22](=[O:23])(=[O:24])([OH:25])[OH:26]>>[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH2:6][CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[NH:15][CH:16]([CH3:17])[C:18](=[O:19])[OH:20])=[O:21]

Inputs

Step One
Name
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(=O)(O)O

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C(CCc1ccccc1)NC(C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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